molecular formula C8H14N4S B7636449 1-cycloheptyl-2H-tetrazole-5-thione

1-cycloheptyl-2H-tetrazole-5-thione

Cat. No. B7636449
M. Wt: 198.29 g/mol
InChI Key: RYUHBXNDCNGGGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-2H-tetrazole-5-thione is a heterocyclic compound that is widely used in scientific research. It has several applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-2H-tetrazole-5-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to exhibit antioxidant activity and to protect against oxidative stress. The compound has also been shown to modulate the immune system by enhancing the activity of immune cells. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-cycloheptyl-2H-tetrazole-5-thione is its versatility. It can be easily modified to produce a wide range of compounds with different properties. Additionally, the compound is relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of the compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care in the laboratory.

Future Directions

1-cycloheptyl-2H-tetrazole-5-thione has several potential future directions. One possible direction is the development of novel compounds with improved therapeutic properties. The compound can also be used as a tool in the study of various biological processes. Additionally, the compound has potential applications in the field of materials science, such as in the synthesis of new polymers and coatings.
Conclusion:
In conclusion, this compound is a versatile compound with several applications in scientific research. It has potential therapeutic properties and has been shown to exhibit a wide range of biochemical and physiological effects. The compound has advantages and limitations for lab experiments, and its future directions include the development of novel compounds and potential applications in materials science.

Synthesis Methods

The synthesis of 1-cycloheptyl-2H-tetrazole-5-thione involves the reaction of cycloheptyl isothiocyanate with sodium azide in the presence of a solvent such as dimethylformamide. The reaction yields the desired compound in good yields and high purity. The synthesis method has been optimized to produce large quantities of the compound for use in scientific research.

Scientific Research Applications

1-cycloheptyl-2H-tetrazole-5-thione has several applications in scientific research. It is widely used as a building block in the synthesis of novel compounds with potential therapeutic properties. The compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been used as a ligand in the design of metal-based drugs.

properties

IUPAC Name

1-cycloheptyl-2H-tetrazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c13-8-9-10-11-12(8)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUHBXNDCNGGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C(=S)N=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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